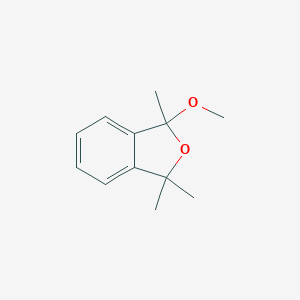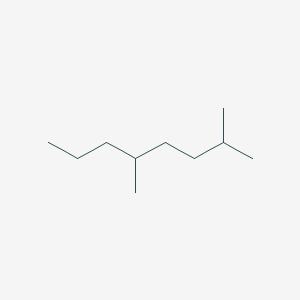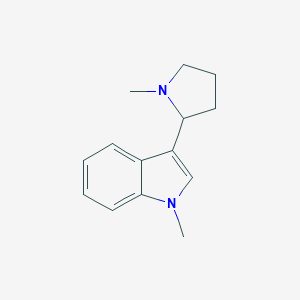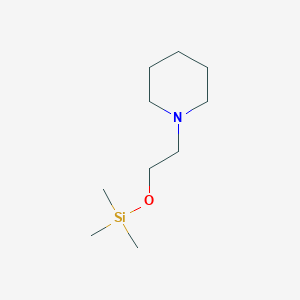![molecular formula C12H22O11 B100714 1,3,4,6-Tétrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyhexan-2-one CAS No. 17606-72-3](/img/structure/B100714.png)
1,3,4,6-Tétrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxyhexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maltulose belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Maltulose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Maltulose has been primarily detected in urine. Within the cell, maltulose is primarily located in the cytoplasm.
Applications De Recherche Scientifique
Effets cardioprotecteurs
La mangiférine a démontré des effets cardioprotecteurs significatifs. En 1965, ses avantages ont été démontrés à l’aide d’un modèle de cœur de grenouille isolé. Les propriétés antioxydantes du composé contribuent à sa capacité à protéger le cœur des dommages induits par le stress oxydatif .
Propriétés antibactériennes
La recherche a montré que la mangiférine possède des capacités antibactériennes. Elle peut inhiber la croissance de diverses souches bactériennes, ce qui en fait un candidat potentiel pour le traitement des infections bactériennes .
Activité hypocholestérolémiante
La mangiférine s’est avérée avoir des effets hypocholestérolémiants, ce qui signifie qu’elle peut aider à réduire les taux de cholestérol. Cette application est particulièrement pertinente dans le domaine des maladies cardiovasculaires où la gestion du cholestérol est cruciale .
Potentiel antiallergique
Le composé présente également des propriétés antiallergiques. Il peut prévenir ou atténuer les réactions allergiques, ce qui en fait une substance précieuse pour la recherche en immunologie et le traitement des allergies .
Effets antidiabétiques
La mangiférine s’est montrée prometteuse comme agent antidiabétique. Sa capacité à moduler les niveaux de sucre dans le sang peut être exploitée pour le développement de nouveaux traitements du diabète .
Propriétés antinéoplasiques
Les propriétés antinéoplasiques de la mangiférine indiquent son potentiel en recherche sur le cancer. Elle peut inhiber la croissance des cellules cancéreuses, ouvrant ainsi la voie au développement de nouvelles thérapies anticancéreuses .
Actions neuroprotectrices
Les actions neuroprotectrices de la mangiférine en font un composé intéressant en neurologie. Elle peut protéger les cellules nerveuses des dommages, ce qui est important pour des maladies comme Alzheimer et Parkinson .
Effets antioxydants et immunomodulateurs
Enfin, les puissants effets antioxydants et immunomodulateurs de la mangiférine sont largement reconnus. Ces propriétés sont essentielles pour lutter contre le stress oxydatif et moduler la réponse immunitaire, respectivement .
Mécanisme D'action
Target of Action
Mangiferin is a bioactive component derived primarily from the mango tree . Its structure allows it to engage with a variety of pharmacological targets .
Mode of Action
The symmetric linked core of xanthones in Mangiferin has a heterogeneous biogenetic background . The carbon atoms are designated in a biochemical order, which reveals the reason of ring A (C1–C4) being referred to as acetate originated, and ring B (C5–C8) is referred to as shikimate originated .
Biochemical Pathways
Its antibacterial, hypocholesterolemic, antiallergic, cardiotonic, antidiabetic, anti-neoplastic, neuroprotective, antioxidant, and immunomodulatory properties have all been demonstrated .
Pharmacokinetics
The study does mention its absorption and bioavailability, as well as its metabolism .
Result of Action
Its various pharmacological properties suggest that it has a broad range of effects at the molecular and cellular levels .
Action Environment
It is derived from the mango tree, which is native to the indian subcontinent and other warm regions of the world .
Propriétés
Numéro CAS |
17606-72-3 |
|---|---|
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
1,3,4,6-tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2 |
Clé InChI |
DXALOGXSFLZLLN-UHFFFAOYSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
melting_point |
200-202°C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




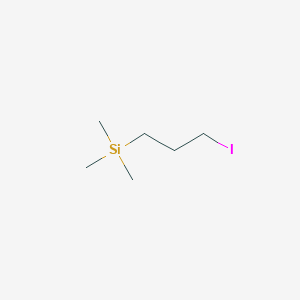


![4-[4-[(2-CHLOROPHENYL)AZO]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID](/img/structure/B100639.png)


